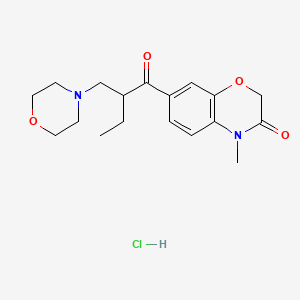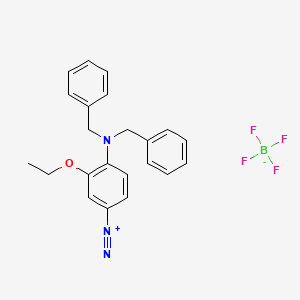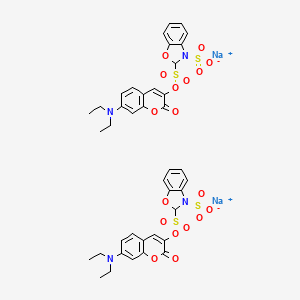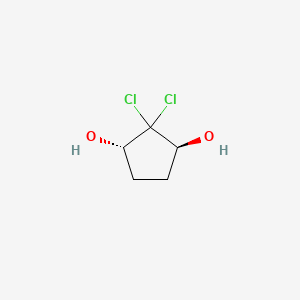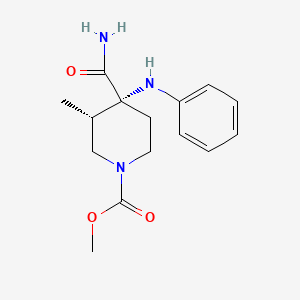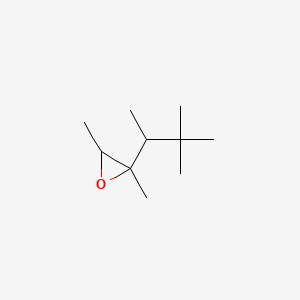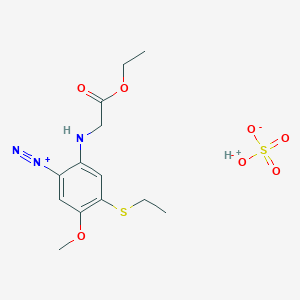
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is a complex organic compound with the molecular formula C14H22N3Na2O3P It is characterized by the presence of a phosphonate group, multiple amine groups, and a vinylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Vinylphenyl Intermediate: The synthesis begins with the preparation of the 4-vinylphenyl intermediate. This can be achieved through the reaction of 4-vinylbenzyl chloride with a suitable amine, such as ethylenediamine, under basic conditions.
Introduction of the Phosphonate Group: The next step involves the introduction of the phosphonate group. This can be done by reacting the intermediate with a phosphonate ester, such as diethyl phosphite, in the presence of a base like sodium hydride.
Formation of the Final Compound: The final step involves the deprotection and neutralization of the intermediate to yield the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the formulation of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, further enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium (((2-((2-(((4-methoxyphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
- Disodium (((2-((2-(((4-chlorophenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
Uniqueness
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is unique due to the presence of the vinyl group, which allows for additional chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
85153-30-6 |
|---|---|
Formule moléculaire |
C14H22N3Na2O3P |
Poids moléculaire |
357.30 g/mol |
Nom IUPAC |
disodium;N'-[(4-ethenylphenyl)methyl]-N-[2-(phosphonatomethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H24N3O3P.2Na/c1-2-13-3-5-14(6-4-13)11-16-9-7-15-8-10-17-12-21(18,19)20;;/h2-6,15-17H,1,7-12H2,(H2,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
VROJJOCKUXXEOK-UHFFFAOYSA-L |
SMILES canonique |
C=CC1=CC=C(C=C1)CNCCNCCNCP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



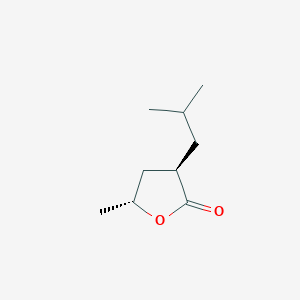
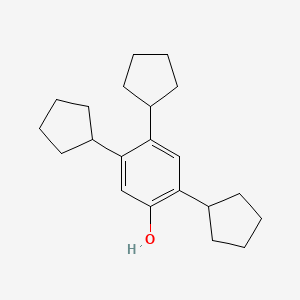

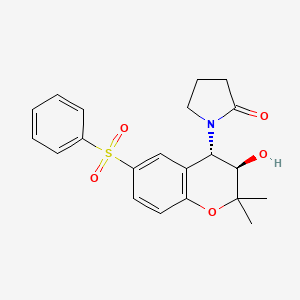
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
